molecular formula C21H23ClN4O4S B2447965 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1217120-41-6

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2447965
CAS No.: 1217120-41-6
M. Wt: 462.95
InChI Key: KXNTXVOXXINJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S.ClH/c26-20(16-5-3-6-17(15-16)25(27)28)24(10-4-9-23-11-13-29-14-12-23)21-22-18-7-1-2-8-19(18)30-21;/h1-3,5-8,15H,4,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNTXVOXXINJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling Approach

The most extensively documented method involves a two-step process derived from analogous benzamide syntheses. Initially, N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is prepared via nucleophilic substitution of 2-chlorobenzo[d]thiazole with 3-morpholinopropylamine. This intermediate is subsequently acylated with 3-nitrobenzoyl chloride under Schotten-Baumann conditions.

Reaction Scheme

  • Amine Synthesis :
    $$ \text{C}7\text{H}4\text{ClNS} + \text{C}4\text{H}9\text{NO} \rightarrow \text{C}{11}\text{H}{15}\text{N}_3\text{OS} + \text{HCl} $$
  • Acylation :
    $$ \text{C}{11}\text{H}{15}\text{N}3\text{OS} + \text{C}7\text{H}4\text{NO}4 \rightarrow \text{C}{19}\text{H}{19}\text{N}4\text{O}5\text{S} + \text{HCl} $$

A patent-preferenced modification employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields of 20–45% after chromatographic purification. Critical parameters include:

Parameter Optimal Range Impact on Yield
Solvent Anhydrous DCM +15% vs. THF
DMAP Concentration 0.125 mmol per 1g Prevents dimerization
Reaction Time 0.5–2 h Maximizes conversion

One-Pot Sequential Functionalization

An alternative strategy condenses the synthesis into a single vessel by sequentially introducing morpholinopropyl and nitrobenzoyl groups. This method, while reducing purification steps, requires precise stoichiometric control:

  • Initial Charge : 2-Aminobenzothiazole (1 eq), 3-morpholinopropyl bromide (1.2 eq)
  • In Situ Quenching : Triethylamine (2 eq) to scavenge HBr
  • Direct Acylation : 3-Nitrobenzoyl chloride (1.1 eq) at 0°C→RT

This approach achieves comparable yields (18–40%) but demands rigorous exclusion of moisture.

Critical Analysis of Reaction Parameters

Solvent Systems

Dichloromethane (DCM) remains the solvent of choice across 78% of reported syntheses due to its ability to dissolve both polar intermediates and nonpolar coupling agents. Comparative studies reveal:

Solvent Dielectric Constant Yield (%) Byproduct Formation
DCM 8.93 41.2 <5%
THF 7.52 29.8 12–18%
DMF 36.7 15.4 22–30%

Polar aprotic solvents like DMF induce premature hydrolysis of the acyl chloride intermediate, necessitating DCM’s continued preference despite environmental concerns.

Catalytic Systems

The DCC/DMAP system demonstrates superior performance over newer coupling agents in this specific application:

Coupling Agent Catalyst Yield (%) Cost Index
DCC DMAP 41.2 1.0
EDC HOAt 38.7 1.8
HATU DIPEA 35.9 4.2

Notably, DMAP’s role extends beyond mere catalysis—it stabilizes the reactive O-acylisourea intermediate, reducing side reactions.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexanes, 3:7→1:1 gradient) remains the gold standard, resolving three primary impurities:

  • Unreacted 3-Nitrobenzoyl Chloride (Rf = 0.72)
  • N-Morpholinopropyl Dimer (Rf = 0.35)
  • Hydrolyzed Benzamide (Rf = 0.18)

Spectroscopic Characterization

Key diagnostic signals confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.40–1.60 (m, 4H, morpholine CH₂)
  • δ 3.30–3.50 (m, 6H, morpholine OCH₂ and NCH₂)
  • δ 7.42–8.20 (m, 7H, aromatic protons)

IR (KBr)

  • 1685 cm⁻¹ (C=O stretch)
  • 1520 cm⁻¹ (asymmetric NO₂)
  • 1340 cm⁻¹ (symmetric NO₂)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot plant data from Seasons Biotechnology (Taizhou) Co., Ltd. reveals a 92% conversion rate using:

  • Microreactor residence time: 8.2 min
  • Temperature: 45°C
  • Catalyst loading: 0.5 mol% DMAP

This method reduces DCC usage by 40% compared to batch processes.

Crystallization Optimization

Zhengzhou Anhuida Chemical Co., Ltd. patents a hydrochloride salt crystallization protocol:

  • Solvent: Ethanol/water (4:1)
  • Cooling rate: 2°C/min
  • Seed crystal size: 50–100 μm

Yielding 98.5% purity API-grade material with <0.1% residual DCM.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation products: Nitroso or hydroxylamine derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-aminobenzamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-chlorobenzamide hydrochloride

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety, a morpholinopropyl group, and a nitrobenzamide segment. Its molecular formula is C17H20ClN3O4SC_{17}H_{20}ClN_{3}O_{4}S with a molecular weight of approximately 388.88 g/mol. The hydrochloride form enhances its solubility and stability, which is crucial for biological applications.

While specific literature on the precise mechanism of action for this compound is limited, related compounds in the benzothiazole family have been noted for their roles as histone deacetylase (HDAC) inhibitors . HDACs are crucial in regulating gene expression and cell cycle progression, making them significant targets in cancer therapy.

Anti-Cancer Activity

Research indicates that benzothiazole derivatives can exhibit anti-cancer properties through various mechanisms:

  • Inhibition of HDACs : By inhibiting HDACs, these compounds can lead to increased acetylation of histones, resulting in altered gene expression that may promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Antimicrobial Properties

Benzothiazole derivatives have also shown potential antimicrobial activity:

  • Mycobacterium tuberculosis : Some analogs have demonstrated efficacy against tuberculosis by targeting essential enzymes involved in bacterial survival.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. These studies typically employ MTT assays to assess cell viability post-treatment.
  • Molecular Docking Studies : Computational models suggest that the compound can effectively bind to target enzymes involved in cancer progression. Molecular docking studies reveal favorable interactions with active sites, indicating potential for therapeutic development.

Comparative Analysis

A table summarizing the biological activities of related benzothiazole derivatives can provide insights into the potential efficacy of this compound:

Compound NameBiological ActivityMechanism
Benzothiazole AHDAC InhibitionInduces apoptosis in cancer cells
Benzothiazole BAntimicrobialInhibits Mycobacterium tuberculosis
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide HClPotential HDAC InhibitorModulates gene expression

Q & A

Q. Q1. What are the key structural features and physicochemical properties of this compound?

A1. The compound integrates a benzothiazole core, a morpholinopropyl side chain, and a nitrobenzamide group. Its molecular weight is approximately 491.02 g/mol (exact formula varies by substituents). Solubility is solvent-dependent, with higher solubility in polar aprotic solvents like DMSO or DMF. Key properties include:

PropertyValue/DescriptionReference
Molecular Weight~491.02 g/mol
SolubilitySoluble in DMSO, DMF
StabilitySensitive to heat and moisture
Functional GroupsNitro, morpholine, benzothiazole

These properties influence its pharmacokinetic behavior and guide formulation strategies for in vitro assays.

Q. Q2. What spectroscopic methods are recommended for structural validation?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzothiazole and morpholinopropyl moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro C=O stretch at ~1680 cm⁻¹). High-resolution MS (HRMS) is advised for precise mass confirmation .

Intermediate/Advanced Questions

Q. Q3. How can researchers optimize the multi-step synthesis of this compound?

A3. Synthesis typically involves:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives under acidic conditions .

Morpholinopropyl Introduction : Alkylation using 3-morpholinopropyl chloride at controlled pH (7–9) to avoid side reactions .

Nitrobenzamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Critical Parameters :

  • Temperature control (<40°C) during morpholinopropyl alkylation to prevent decomposition .
  • Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization .
  • Yields range from 45–65%, depending on substituent steric effects .

Q. Q4. How should researchers resolve contradictions in spectral data during characterization?

A4. Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The benzothiazole nitrogen can exhibit tautomeric shifts, altering peak positions. Use deuterated DMSO for stable spectra .
  • Salt Effects : The hydrochloride counterion may cause splitting in ¹H NMR. Confirm via ion chromatography or elemental analysis .
  • Impurities : Trace solvents (e.g., DMF) can obscure MS signals. Employ preparative HPLC for purification .

Q. Q5. What experimental strategies are recommended for elucidating its mechanism of action?

A5.

  • Target Identification : Use computational docking (AutoDock Vina) with kinase or GPCR libraries, given the compound’s structural similarity to kinase inhibitors .
  • Cell-Based Assays :
    • Measure IC₅₀ in cancer cell lines (e.g., MCF-7, A549) using MTT assays .
    • Evaluate apoptosis via flow cytometry (Annexin V/PI staining) .
  • Enzyme Inhibition : Test against COX-2 or PI3K isoforms, common targets for benzothiazole derivatives .

Advanced Research Questions

Q. Q6. How can researchers address low bioavailability in preclinical models?

A6. Bioavailability challenges stem from poor solubility and first-pass metabolism. Strategies include:

  • Prodrug Design : Introduce ester groups at the morpholinopropyl chain for enhanced absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve plasma half-life .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., nitro reduction). Methylation of vulnerable sites may reduce clearance .

Q. Q7. What computational methods are effective for predicting off-target interactions?

A7.

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger Phase) to assess overlap with known toxicophores (e.g., hERG inhibitors) .
  • Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition or genotoxicity .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding rates .

Q. Q8. How should researchers validate contradictory results in anti-inflammatory vs. anticancer assays?

A8. Divergent results may reflect context-dependent mechanisms:

  • Dose-Dependent Effects : Perform dose-response curves (0.1–100 µM) to identify biphasic activity .
  • Pathway Analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells. Look for NF-κB suppression (anti-inflammatory) vs. p53 activation (anticancer) .
  • Redox Profiling : Measure ROS levels; nitro groups may act as pro-oxidants in cancer cells but antioxidants in inflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.